6-Ethyl-1,2-dihydropyridazine-3,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-ethyl-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)6(10)8-7-4/h3H,2H2,1H3,(H,7,9)(H,8,10) |
InChI Key |
JCDYLHFZNRBRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C(=O)NN1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethyl 1,2 Dihydropyridazine 3,4 Dione and Analogous Pyridazine Diones
Established Synthetic Routes to 1,2-Dihydropyridazine-3,6-dione Derivatives
The most fundamental approaches to the pyridazine-dione scaffold rely on the cyclocondensation of dicarbonyl compounds with hydrazine (B178648) derivatives.
A well-established and practical method for preparing the parent compound, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), involves the reaction of maleic anhydride (B1165640) or maleic acid with hydrazine salts. google.com This method is often preferred over using hydrazine hydrate (B1144303) directly due to better yields and higher product purity. google.comresearchgate.net The reaction is typically carried out in an aqueous medium, which is safer and more cost-effective than organic solvents like acetic acid or alcohol. google.com
The process generally consists of reacting maleic anhydride or maleic acid with hydrazine salts of strong inorganic acids such as sulfuric or hydrochloric acid. google.com Using these salts in water helps to suppress side reactions, resulting in a snow-white crystalline product, in contrast to the often off-white or yellow products from other methods. google.com The reaction proceeds by heating the aqueous mixture to a temperature between 75°C and 110°C, followed by cooling to precipitate the 1,2-dihydropyridazine-3,6-dione product. google.com Yields using this approach can be quite high, often in the range of 75% to 89%. google.com The likely intermediate in this transformation is maleic monohydrazide. researchgate.net
Table 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione from Maleic Anhydride
| Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Maleic Anhydride, Hydrazine Sulfate | Water | Heat to 95°C for 3h | 84.3% | google.com |
| Maleic Anhydride, Hydrazine Hydrate | Acetic Acid | Heating | Excellent | researchgate.net |
Multicomponent Reactions for Pyridazine-Dione Synthesis
Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. rsc.org These strategies are valued for their atom economy, procedural simplicity, and ability to generate molecular diversity.
Maleic anhydride serves as a versatile precursor in various synthetic strategies beyond simple condensation. iaea.org For instance, it can undergo homopolymerization initiated by pyridine (B92270) and acetic anhydride to form black, powdery, insoluble solids. researchgate.net While not a direct route to the target molecule, this reactivity highlights its utility as a building block. In other contexts, maleic anhydride reacts with compounds like 4-aminoacetophenone in acetone (B3395972) to form intermediates such as 3-(4-acetylphenylcarbamoyl) acrylic acid, which can be further modified. nih.gov These reactions demonstrate the potential to incorporate maleic anhydride into more complex, multi-step or multicomponent sequences to build substituted heterocyclic systems.
Cyanoacetohydrazide is a highly versatile and convenient intermediate for synthesizing a wide array of heterocyclic compounds. arkat-usa.orgresearchgate.net Its utility stems from the presence of multiple reactive sites: a nucleophilic amino group, a reactive methylene (B1212753) group, and both carbonyl and cyano functionalities. arkat-usa.orgtubitak.gov.tr This polyfunctional nature allows it to react with numerous reagents to form heterocycles of different ring sizes, including pyridazines. arkat-usa.orgnih.gov
Cyanoacetohydrazide can act as both a nitrogen and a carbon nucleophile, enabling it to participate in various cyclization and cyclocondensation reactions. arkat-usa.org Its reactions often lead to polycyclic systems and are crucial in the synthesis of compounds with potential pharmaceutical and industrial applications. arkat-usa.orgnih.gov
One-pot, three-component reactions are a cornerstone of modern heterocyclic synthesis, providing efficient access to complex molecules like pyridone derivatives. rsc.orgtandfonline.comacs.org A common strategy involves the condensation of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a nitrogen-containing reagent. rsc.orgnih.gov
For example, N-amino-2-pyridone derivatives can be synthesized via a one-pot, three-component reaction of an aryl aldehyde, malononitrile, and cyanoacetic hydrazide. tandfonline.com The reaction sequence typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazide and subsequent intramolecular cyclization to form the pyridone ring. tandfonline.com These reactions can be catalyzed by bases like piperidine (B6355638) or solid catalysts such as KF-Al2O3. rsc.orgtandfonline.com The use of environmentally friendly solvents like water or ionic liquids can further enhance the appeal of these methods. rsc.orgacs.orgnih.gov
Table 2: Examples of Three-Component Pyridone Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Cyanoacetohydrazide | KF-Al2O3 | N-amino-2-pyridones | tandfonline.com |
| Aldehyde | Acyl Acetonitrile | Aminopyrazole | Ionic Liquid | Pyrazolo[3,4-b]pyridines | acs.orgnih.gov |
| Aromatic Aldehyde | Malononitrile/Ethyl Cyanoacetate (B8463686) | Cyanoacetohydrazide | Piperidine/Water | N-amino-3-cyano-2-pyridones | rsc.org |
Advanced Synthetic Techniques for Substituted Dihydropyridazine-Diones
The field of synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. adelaide.edu.au For the synthesis of substituted dihydropyridazine-diones, advanced techniques would focus on achieving high levels of chemo-, regio-, and stereoselectivity. adelaide.edu.au This includes the design of novel multicomponent reactions that allow for precise control over the substitution pattern on the heterocyclic ring. nih.gov
Advanced approaches may involve the use of novel catalysts to improve reaction rates and yields, as well as the application of green chemistry principles, such as using ionic liquids as recyclable reaction media. acs.orgnih.gov Furthermore, the development of synthetic strategies for complex molecules often involves a deep understanding of reaction mechanisms to control stereochemistry, which is a key aspect of modern synthetic organic chemistry. adelaide.edu.au The synthesis of specifically substituted derivatives like 6-Ethyl-1,2-dihydropyridazine-3,4-dione would benefit from these advanced methodologies to ensure precise installation of the ethyl group at the desired position and to control the final architecture of the molecule.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields in the formation of heterocyclic compounds. nih.gov This technology is applicable to the synthesis of pyridazine (B1198779) and pyridazine-dione analogues. One prominent method involves a multi-step sequence starting from simple ketones. The process includes transformation into 3-(dimethylamino)-1-substituted-prop-2-en-1-ones, followed by a microwave-irradiated [2+2] cycloaddition with an acetylene (B1199291) dicarboxylate, and subsequent cyclization with hydrazine hydrate to yield the final pyridazine-dione structure. rsc.org
Another efficient microwave-assisted, solvent-free approach utilizes a three-component reaction. The condensation of 1,2-dicarbonyl compounds, active methylene carbonyl species, and hydrazine in the presence of potassium hydroxide (B78521) on an alumina (B75360) support provides 3,4,6-triarylpyridazines in high yields (73%–89%) within minutes. nih.gov While this example yields a fully aromatic pyridazine, the underlying principle of microwave-accelerated condensation is directly relevant to the synthesis of dihydropyridazine-diones. Furthermore, one-pot, three-component protocols under microwave irradiation have been successfully developed for synthesizing related fused heterocyclic systems like dihydropyrido[2,3-d]pyrimidines, demonstrating the versatility of this technique. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Pyridazine Analogues
| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1,2-Dicarbonyls, Active Methylene Carbonyls, Hydrazine | KOH-alumina, MW, Solvent-free | 3,4,6-Triarylpyridazines | 73-89% | nih.gov |
| Methyl Ketones, Dimethyl Acetylenedicarboxylate (B1228247), Hydrazine Hydrate | Multi-step, MW irradiation | 7-Substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones | Not specified | rsc.org |
Mechanochemical Synthesis via Grinding Techniques
Mechanochemical synthesis, which involves inducing reactions in the solid state through grinding or milling, represents a green and solvent-free alternative to traditional solution-phase chemistry. While this technique has been successfully applied to the synthesis of various compounds, including aromatic ketones from amides and drug-drug salts, its application specifically for the synthesis of this compound or its close analogues is not prominently documented in the reviewed literature. researchgate.netresearchgate.net The synthesis of a drug-drug salt, quininium aspirinate, has been achieved through liquid-assisted grinding, showcasing the method's utility in combining molecules without bulk solvents. researchgate.net Similarly, neat mechanical treatment in a ball mill has been used for N–C(O) bond activation. researchgate.net The absence of specific examples for pyridazinedione synthesis suggests this may be an underexplored area for this particular heterocyclic scaffold.
Catalyst-Free Synthetic Methods
The development of catalyst-free synthetic routes is a significant goal in green chemistry, aiming to reduce costs and simplify purification processes. For pyridazine-related structures, several catalyst-free methods have been reported. A notable example is the one-pot, pseudo-six-component reaction for synthesizing tetrahydrodipyrazolopyridines in water at room temperature. nih.govmdpi.com This reaction proceeds by mixing an aldehyde, hydrazine hydrate, ethyl acetoacetate, and ammonium (B1175870) acetate, with water acting as the medium. nih.gov Despite the complexity of the transformation, the protocol avoids the need for any external catalyst and provides high yields in relatively short reaction times. mdpi.com Another approach utilizes ultrasound irradiation in an aqueous ethanol (B145695) medium for the four-component synthesis of functionalized 1,4-dihydropyridines, demonstrating that alternative energy sources can facilitate these reactions without a catalyst. nih.gov
Table 2: Catalyst-Free Synthesis of Tetrahydrodipyrazolopyridine (THDPP) Analogues in Water
| Aldehyde Substituent (R) | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| 4-Cl | 45 | 98 | mdpi.com |
| 4-NO₂ | 60 | 96 | mdpi.com |
| 3-NO₂ | 50 | 98 | mdpi.com |
| 4-Br | 75 | 96 | mdpi.com |
| 4-F | 75 | 97 | mdpi.com |
Preparation of Specific Analogue Scaffolds with Structural Relevance
Thiazolyl-Pyridazinedione Derivatives
The direct synthesis of pyridazinedione scaffolds bearing a thiazole (B1198619) substituent is not widely reported. However, a plausible synthetic route can be conceptualized based on established methods for constructing each heterocyclic ring. The Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, is a standard method for forming the thiazole ring. researchgate.net Following this logic, one could first synthesize a thiazole-containing 1,4-dicarbonyl compound. This intermediate could then undergo a classical pyridazine synthesis via cyclocondensation with hydrazine hydrate to form the desired thiazolyl-pyridazinedione. diva-portal.org While direct literature for the combined scaffold is scarce, syntheses of related hybrid molecules like thiazolyl-pyridines and 1-(thiazol-2-ylamino)-2-pyridones have been successfully achieved, often starting from a thiourea derivative that is cyclized with various reagents.
Carbonyl-Substituted Dihydropyridazine-Diones
The introduction of additional carbonyl functionalities onto the dihydropyridazine-dione ring system is a key strategy for creating analogues with diverse properties. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been designed and synthesized. These compounds, which feature a carbohydrazide (B1668358) group (a carbonyl derivative) at the C4 position, highlight a successful synthetic route to such structures. Another relevant synthesis starts from methyl ketones and dimethyl acetylenedicarboxylate. rsc.org This pathway leads to the formation of 2-substituted-pyridine-4,5-dicarboxylates, which upon reaction with hydrazine hydrate, cyclize to form 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones. The resulting fused ring system inherently contains the pyridazine-dione moiety substituted with the carbonyl groups of the adjacent fused ring. rsc.org
Hydroxy-Substituted Dihydropyridazine-Carbonitriles
Related Dihydropyridine (B1217469) and Pyrimidine (B1678525) Dione (B5365651) Analogues
The core structure of this compound is related to other significant classes of nitrogen-containing heterocycles, namely dihydropyridine and pyrimidine diones. The synthesis of these analogues often involves multicomponent reactions that efficiently construct the heterocyclic rings from simple precursors.
Dihydropyridine Dione Analogues:
The synthesis of 1,4-dihydropyridines is classically achieved through the Hantzsch reaction. bhu.ac.in This well-established method typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. bhu.ac.inresearchgate.net Modern variations of this reaction have been developed to improve yields, simplify workups, and employ more environmentally benign conditions. bhu.ac.in
Researchers have explored various catalysts to promote the Hantzsch synthesis, including ceric ammonium nitrate (B79036) (CAN), which can be used in solvent-free conditions, and recyclable catalysts like multi-walled carbon nanotubes. bhu.ac.in The use of ultrasound or microwave irradiation has also been shown to accelerate the reaction and increase efficiency. bhu.ac.innih.gov For instance, Hantzsch 1,4-dihydropyridine (B1200194) derivatives have been synthesized in excellent yields in aqueous micelles under ultrasonic irradiation. organic-chemistry.org Another approach involves the use of in situ generated HCl from 2,4,6-trichloro fao.orgresearchgate.netnih.govtriazine (TCT) to catalyze a solvent-free Hantzsch reaction at room temperature. organic-chemistry.org The synthesis of novel 1,4-dihydropyridine derivatives has also been accomplished through Hantzsch condensation reactions to create molecules with potential dual biological activities. nih.gov
Pyrimidine Dione Analogues:
The synthesis of pyrimidine and its dione derivatives is a cornerstone of heterocyclic chemistry. A prominent method is the Biginelli reaction, a three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones. nih.gov Like the Hantzsch synthesis, the Biginelli reaction has been the subject of numerous modifications to enhance its scope and efficiency. mdpi.com
Modern synthetic strategies for pyrimidine analogues often utilize multicomponent reactions (MCRs) due to their high atom economy and environmental friendliness. jchemrev.com Catalysts play a crucial role, with organo-catalysts like proline and magnetic solid-state nanocatalysts being employed to improve reaction rates and selectivity. jchemrev.com For example, dihydrotetrazolo[1,5-a]pyrimidine analogues have been synthesized in a one-pot reaction catalyzed by sulfonic acid-functionalized magnetic nanoparticles. jchemrev.com Ultrasound-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times compared to conventional heating methods for producing various pyrimidine scaffolds. nih.gov Fused pyrimidine systems, such as dihydropyridothienopyrimidin-4,9-diones, can be constructed in multiple steps involving successive ring closures to create complex molecular scaffolds. nih.gov
Considerations for Scalable Preparations of Dihydropyridazines
Moving from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost, safety, efficiency, and environmental impact. For dihydropyridazines, developing scalable and atom-economical methods is a key research focus.
A noteworthy advancement in the scalable synthesis of 1,2-dihydropyridazines involves a two-step sequence featuring a Diels-Alder cycloaddition followed by a palladium-catalyzed elimination. fao.orgresearchgate.netbath.ac.uk This method has been demonstrated to produce various 1,2-dihydropyridazines on a multigram scale. fao.orgresearchgate.net The process begins with the Diels-Alder reaction between 1-acetoxy-1,3-butadiene (B75349) and an azo compound, which is then followed by elimination using a palladium catalyst. fao.orgbath.ac.uk This approach is lauded for being more efficient and atom-economical than previous preparations. fao.orgresearchgate.netbath.ac.uk
Another historical method for preparing the parent 1,2-dihydropyridazine-3,6-dione involves reacting maleic anhydride or maleic acid with a hydrazine salt of a strong inorganic acid, such as sulfuric or hydrochloric acid, in an aqueous medium. google.com This process was found to produce a high-grade product in good yields (70-75%) and was considered an improvement over earlier methods that used alcohol or acetic acid as solvents, which were more expensive, corrosive, or resulted in difficult-to-separate byproducts. google.com The use of water as a solvent is a significant advantage in terms of safety, cost, and convenience for larger-scale operations. google.com
The development of flow chemistry using microflow reactors also offers a promising avenue for the accelerated and scalable preparation of heterocyclic compounds like 1,4-dihydropyridines, a strategy that could potentially be adapted for dihydropyridazine (B8628806) synthesis. fapesp.br
Reaction Mechanisms and Chemical Transformations of 1,2 Dihydropyridazine Diones
Intrinsic Reactivity of the Dihydropyridazine-Dione Ring System
The reactivity of the 1,2-dihydropyridazine-dione scaffold is governed by the interplay of several structural features. The presence of the dione (B5365651) functionality (two carbonyl groups) renders the adjacent ring positions susceptible to nucleophilic attack and influences the acidity of the N-H protons. The endocyclic double bond, in conjugation with the carbonyl groups, creates an electron-poor π-system, making the ring a potential dienophile or a substrate for Michael additions.
Isomerization and Rearrangement Pathways
Electrocyclic reactions are pericyclic processes involving the conversion of a π-bond to a σ-bond (ring-closing) or the reverse (ring-opening) in a concerted fashion. wikipedia.orgmasterorganicchemistry.com A 1,2-dihydropyridazine system, such as 6-Ethyl-1,2-dihydropyridazine-3,4-dione, contains a conjugated system that can potentially undergo a 6-π electrocyclic ring-opening reaction under thermal conditions. masterorganicchemistry.com This type of reaction involves the cleavage of the C5-C6 sigma bond to form a conjugated acyclic diaza-hexatriene system.
According to the Woodward-Hoffmann rules, a thermal 6-π electrocyclic reaction proceeds via a disrotatory mechanism, where the substituents at the termini of the breaking bond rotate in opposite directions. masterorganicchemistry.comlibretexts.org For the dihydropyridazine (B8628806) ring, this would lead to a specific stereoisomer of the open-chain product. libretexts.org While this reaction is theoretically possible, its favorability depends on the thermodynamic stability of the resulting acyclic triene relative to the heterocyclic ring. In many heterocyclic systems, the stability of the ring makes the thermal ring-opening process energetically demanding. numberanalytics.com For instance, the enzymatic ring-opening of an arene oxide to an oxepine proceeds via a 6π disrotatory electrocyclization. wikipedia.org
Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Thermal Reaction | Photochemical Reaction |
|---|---|---|
| 4n (e.g., 4, 8) | Conrotatory | Disrotatory |
| 4n + 2 (e.g., 2, 6) | Disrotatory | Conrotatory |
Data sourced from general principles of pericyclic reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The rearrangement of dihydropyridazine structures into other heterocyclic systems is a known transformation pathway. One such pathway is the isomerization to form aminopyrrole derivatives. This transformation typically involves a ring contraction mechanism, often promoted by specific reagents or conditions. For example, the reductive ring contraction of a 1,2-diazine (an oxidized form of dihydropyridazine) using zinc in trifluoroacetic acid has been shown to yield highly functionalized pyrroles. nih.gov Although not a direct isomerization of a dihydropyridazine-dione, this demonstrates the feasibility of converting the six-membered diazine core into a five-membered pyrrole (B145914) ring. The exact mechanism for the isomerization of this compound would likely require specific catalytic conditions to facilitate bond cleavage and rearrangement, potentially proceeding through an open-chain intermediate.
Cycloaddition Reactions of Dihydropyridazines
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The dihydropyridazine ring, containing both diene and dienophile characteristics, can participate in these reactions in several ways.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In this context, the 1,2-dihydropyridazine-dione ring system could theoretically act as either the diene or the dienophile.
As a Dienophile: The electron-withdrawing nature of the two carbonyl groups activates the C5=C6 double bond, making it an electron-poor dienophile. It could react with an electron-rich diene. The ethyl group at C6 would influence the stereoselectivity and regioselectivity of the cycloaddition.
As a Diene: The N=N-C=C conjugated system within the ring could potentially act as a heterodienic component in a Diels-Alder reaction. However, the participation of the N=N bond in such reactions is less common than C=C dienes and is highly dependent on the substitution pattern and the nature of the dienophile.
While specific studies on this compound are not available, related hetero-Diels-Alder reactions are well-established for synthesizing six-membered heterocycles. wikipedia.orgsigmaaldrich.com For example, the reaction of 1,2,4-triazoline-3,5-diones with dienes is a well-known, rapid cycloaddition. mdpi.comnsf.gov
The inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-deficient diene reacting with an electron-rich dienophile. organic-chemistry.orgnih.gov This is the reverse of the electronic requirements for a normal Diels-Alder reaction. wikipedia.org Azadienes, such as 1,2,4,5-tetrazines, are classic examples of electron-deficient dienes used in IEDDA reactions to synthesize pyridazine (B1198779) and dihydropyridazine derivatives. nih.govrsc.orgmdpi.com
The dihydropyridazine ring itself, being relatively electron-poor, could potentially function as the 4π component in an IEDDA reaction. This would require reaction with a very electron-rich dienophile, such as an enamine or enol ether. The reaction would lead to a bicyclic adduct, which might undergo further transformations. Some condensed dihydropyridazine systems have been considered as diazadiene components in IEDDA reactions. mdpi.com The general mechanism often involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction, typically with the extrusion of a stable small molecule like nitrogen gas, to form a new heterocyclic product. nih.govresearchgate.net
Table 2: Comparison of Diels-Alder Reaction Types
| Feature | Normal Diels-Alder | Inverse-Electron-Demand Diels-Alder |
|---|---|---|
| Diene | Electron-rich | Electron-deficient |
| Dienophile | Electron-poor | Electron-rich |
| Key Interaction | HOMO(diene) - LUMO(dienophile) | LUMO(diene) - HOMO(dienophile) |
| Example Diene | 1,3-Butadiene | 1,2,4,5-Tetrazine |
Data sourced from foundational principles of cycloaddition reactions. wikipedia.orgorganic-chemistry.orgnih.gov
Electrophilic and Nucleophilic Functionalization Reactions
The 1,2-dihydropyridazine-3,4-dione ring system possesses multiple reactive sites, including the double bond, the nitrogen atoms, and the carbonyl groups. These sites allow for a variety of electrophilic and nucleophilic functionalization reactions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
The carbon-carbon double bond in this compound is a key site for functionalization. As a conjugated enone system, it is susceptible to attack by both electrophiles and nucleophiles.
Electrophilic Additions: Halogenation of the double bond in dihydropyridazine-diones can proceed via an electrophilic addition mechanism. For instance, the reaction with bromine (Br₂) would likely proceed through a bromonium ion intermediate, which is then attacked by a bromide ion to give the di-brominated product. The reactivity of halogens generally follows the trend F₂ > Cl₂ > Br₂ > I₂. The reaction is typically initiated by light or heat.
Nucleophilic Additions (Michael Addition): The β-carbon of the α,β-unsaturated carbonyl system is electrophilic and can be attacked by nucleophiles in a Michael addition reaction. nih.gov A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. For this compound, this would lead to the formation of a new bond at the 5-position of the pyridazine-dione ring. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
A general scheme for the Michael addition to an α,β-unsaturated carbonyl compound is shown below:
Michael Donor (Nucleophile) + Michael Acceptor (Enone) → Michael Adduct
In the context of this compound, the pyridazine-dione itself would act as the Michael acceptor.
The introduction of sulfoalkyl groups into the 1,2-dihydropyridazine-dione scaffold has been investigated, primarily focusing on the closely related 1,2-dihydropyridazine-3,6-dione. researchgate.net These reactions highlight the nucleophilic character of the nitrogen atoms within the ring.
The reaction of 1,2-dihydropyridazine-3,6-dione with sulfoalkylating agents like 1,3-propanesultone and bromoalkanesulfonates can lead to N,O- or O,O'-disulfoalkylated products. researchgate.net This suggests that the tautomeric forms of the dihydropyridazine-dione play a crucial role in its reactivity, with both the nitrogen and oxygen atoms acting as nucleophilic centers. The reaction can be influenced by the choice of the sulfoalkylating agent and the reaction conditions. For N-phenyl substituted derivatives, O-monosulfoalkylation is typically observed. researchgate.net
A study on the sulfoalkylation of 1,2-dihydropyridazine-3,6-dione with sodium bromoethanesulfonate in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) yielded the N,N'-bis(sulfoethyl) derivative. The reaction proceeds through the nucleophilic attack of the nitrogen atoms on the electrophilic carbon of the bromoethanesulfonate.
Table 1: Sulfoalkylation of 1,2-Dihydropyridazine-3,6-dione
| Sulfoalkylating Agent | Base | Solvent | Product |
| Sodium bromoethanesulfonate | K₂CO₃ | DMF | N,N'-bis(sulfoethyl)-1,2-dihydropyridazine-3,6-dione |
| 1,3-Propanesultone | - | - | N,O- or O,O'-disulfoalkylated products |
This data is based on studies of the analogous 1,2-dihydropyridazine-3,6-dione and is expected to be similar for this compound.
The carbonyl groups of this compound can undergo condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. rsc.orgwikipedia.org This reaction is a versatile method for forming new carbon-carbon bonds.
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine, and involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to one of the carbonyl groups of the dihydropyridazine-dione, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Active methylene compounds that can be used include malononitrile (B47326), ethyl cyanoacetate (B8463686), and Meldrum's acid. nih.govsci-hub.se
The product of the Knoevenagel condensation can then undergo a subsequent intramolecular heterocyclization reaction, leading to the formation of fused heterocyclic systems. For example, if the active methylene compound contains a suitable functional group, it can cyclize onto another part of the pyridazine-dione ring or a substituent. This domino reaction sequence of Knoevenagel condensation followed by intramolecular cyclization provides a powerful strategy for the synthesis of complex heterocyclic scaffolds. nih.govelsevierpure.com
A plausible reaction mechanism involves the initial formation of a Knoevenagel adduct, which then undergoes an intramolecular cyclization. nih.gov The nature of the cyclization will depend on the specific reactants and conditions used.
Table 2: Examples of Knoevenagel Condensation Partners
| Active Methylene Compound | Typical Catalyst |
| Malononitrile | Piperidine (B6355638), Acetic Acid |
| Ethyl Cyanoacetate | Piperidine, Acetic Acid |
| Meldrum's Acid | TiCl₄-Pyridine |
Detailed Mechanistic Elucidation of Pyridazine-Dione Ring Formation
The synthesis of 6-substituted-1,2-dihydropyridazine-3,4-diones, such as the title compound, is typically achieved through the condensation of a 4-ketoacid with hydrazine (B178648) or a hydrazine derivative. The formation of the pyridazine-dione ring proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the ketone carbonyl group of the 4-ketoacid. This is followed by the formation of a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the carboxylic acid carbonyl group occurs, leading to a cyclic intermediate. Dehydration of this intermediate then yields the final 1,2-dihydropyridazine-3,4-dione ring system. The reaction is often carried out in a suitable solvent and may be catalyzed by an acid.
The general mechanism for the formation of a 6-substituted-1,2-dihydropyridazine-3,4-dione is as follows:
Nucleophilic attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the 4-ketoacid.
Hydrazone formation: Loss of a water molecule leads to the formation of a hydrazone intermediate.
Intramolecular cyclization: The second nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl group.
Dehydration: Elimination of a second molecule of water from the cyclic intermediate affords the 1,2-dihydropyridazine-3,4-dione.
This synthetic route provides a straightforward and efficient method for the preparation of a variety of 6-substituted pyridazine-diones, which are valuable precursors for further chemical transformations.
Advanced Structural Characterization of 6 Ethyl 1,2 Dihydropyridazine 3,4 Dione and Analogous Structures
Spectroscopic Analysis Techniques for Molecular Elucidation
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural features. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 6-Ethyl-1,2-dihydropyridazine-3,4-dione, one would expect to see signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a signal for the vinyl proton on the pyridazine (B1198779) ring, and a broad signal for the N-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms.
¹³C-NMR Spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic signals for the two carbonyl carbons would be expected at low field (downfield), in addition to signals for the sp² carbons of the ring and the sp³ carbons of the ethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. scielo.br
For analogous structures, such as ethyl 6-phenyl-3-propylpyridazine-4-carboxylate, detailed NMR assignments have been reported. researchgate.net These studies utilize a combination of one- and two-dimensional NMR experiments (like COSY, HMQC, and HMBC) to unequivocally assign all proton and carbon signals, providing a reference for the analysis of similar pyridazine derivatives. scielo.brnih.gov
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for an Analogous Pyridazine Compound (Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate) researchgate.net
| Assignment | ¹H-NMR (δ, ppm, J in Hz) | ¹³C-NMR (δ, ppm) |
| Ethyl (-OCH₂CH₃ ) | 1.45 (t, J = 7.2, 3H) | 14.05 |
| Ethyl (-OCH₂ CH₃) | 4.49 (q, J = 7.2, 2H) | 62.96 |
| Propyl (-CH₂CH₂CH₃ ) | 1.08 (t, J = 7.2, 3H) | 14.13 |
| Propyl (-CH₂CH₂ CH₃) | 1.87 (sextet, J = 7.2, 2H) | 23.48 |
| Propyl (CH₂ CH₂CH₃) | 3.12 (t, J = 7.2, 2H) | 34.82 |
| Aromatic/Ring C-H | 7.55-8.15 (m, 6H) | 126.73, 127.19, 129.32, 131.18 |
| Ring C (quaternary) | - | 132.67, 134.02, 158.79, 160.38 |
| Carbonyl C=O | - | 164.07 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). It is an excellent tool for identifying the presence of specific functional groups. In this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) groups and the N-H bonds.
The C=O stretching vibrations in cyclic diones typically appear as strong, sharp bands in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by ring strain and conjugation. The N-H stretching vibrations are expected in the range of 3100-3500 cm⁻¹ and are often broad due to hydrogen bonding. C-H stretching vibrations from the ethyl group and the ring will appear around 2850-3100 cm⁻¹. The analysis of IR spectra for related dione (B5365651) structures confirms these characteristic absorption regions. nih.gov For instance, in ethyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate, a strong C=O stretch is observed at 1706 cm⁻¹. researchgate.net
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Pyridazinedione Structures researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3500 | Medium, often broad |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium to weak |
| C-H (sp³) | Stretch | 2850 - 2970 | Medium |
| C=O (dione) | Stretch | 1650 - 1750 | Strong |
| C=N / C=C | Stretch | 1500 - 1650 | Medium to weak |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, can offer significant structural information. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways often involve the loss of small, stable molecules or radicals. For the ethyl group, a characteristic loss of an ethyl radical (•CH₂CH₃, 29 mass units) or ethylene (B1197577) (CH₂=CH₂, 28 mass units) is common. docbrown.info The pyridazinedione ring might fragment through the loss of CO or N₂. The fragmentation pattern of analogous structures, like ethyl 6-phenyl-3-propylpyridazine-4-carboxylate, shows a prominent molecular ion and fragments corresponding to the loss of parts of the ester and propyl groups. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | m/z (Expected) | Possible Origin |
| [M]⁺ | [C₆H₈N₂O₂]⁺ | 140 | Molecular Ion |
| [M - C₂H₅]⁺ | [C₄H₃N₂O₂]⁺ | 111 | Loss of ethyl radical |
| [M - CO]⁺ | [C₅H₈N₂O]⁺ | 112 | Loss of carbon monoxide |
| [C₂H₅]⁺ | [C₂H₅]⁺ | 29 | Ethyl cation |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for compounds containing chromophores, such as conjugated π-systems. The pyridazinedione ring, with its double bonds and carbonyl groups, constitutes a chromophore.
The UV-Vis spectrum of a pyridazinedione derivative is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. Studies on related pyran-2-one compounds show strong absorption bands, with a λ_max value reported at 394 nm. researchgate.net The pyridazinedione scaffold itself is known to have a specific absorbance around 330 nm, a property that has been exploited in bioconjugation studies to track reactions, as this absorbance band often disappears upon conjugation. mdpi.com The exact position and intensity of these bands for this compound would depend on the solvent and the specific electronic structure.
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional model of a compound in the solid state.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to map the electron density within the crystal and thereby determine the precise position of every atom. nih.gov This technique yields a wealth of information, including bond lengths, bond angles, torsion angles, and details about intermolecular interactions like hydrogen bonding and π-stacking that govern the crystal packing. mdpi.com
For a novel compound like this compound, a successful crystal structure analysis would confirm its tautomeric form, the planarity of the pyridazine ring, the conformation of the ethyl group, and the supramolecular assembly in the solid state. mdpi.com Although a specific crystal structure for the title compound is not publicly available, data from analogous heterocyclic structures like 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate (B1144303) provide insight into the type of data obtained. researchgate.net Such an analysis provides crucial lattice parameters (a, b, c, α, β, γ), the unit cell volume, and the space group, which are unique fingerprints of a specific crystalline form. nih.gov
Table 4: Representative Single-Crystal X-ray Diffraction Data for an Analogous Heterocyclic Compound (6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C12/c1 |
| a (Å) | 21.121(2) |
| b (Å) | 8.6055(6) |
| c (Å) | 12.9371(8) |
| β (°) | 115.599(3) |
| Volume (ų) | 2120.7 |
| Z (molecules/unit cell) | 8 |
Computational Chemistry and Theoretical Investigations of Dihydropyridazine Diones
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems. researchgate.net This quantum mechanical method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. dergipark.org.tr For molecules like 6-Ethyl-1,2-dihydropyridazine-3,4-dione, DFT is employed to calculate a wide array of properties, from optimized molecular geometry to spectroscopic and reactivity parameters. nih.gov
A fundamental application of DFT is the geometry optimization of a molecule, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net This process predicts stable molecular structures, providing crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the precise three-dimensional coordinates of each atom. The optimized geometry is the basis for all subsequent computational analyses.
While specific experimental data for this compound is not available in public literature, DFT calculations would yield precise geometric parameters. The following table provides illustrative examples of the types of bond lengths and angles that would be determined, based on typical values for similar heterocyclic systems.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Illustrative Calculated Value | Angle | Illustrative Calculated Value |
| N1-N2 | 1.385 | C6-N1-N2 | 120.5 |
| N1-C6 | 1.350 | N1-N2-C3 | 121.0 |
| N2-C3 | 1.410 | N2-C3-C4 | 118.0 |
| C3-C4 | 1.480 | C3-C4-C5 | 119.5 |
| C4-C5 | 1.360 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.450 | C5-C6-N1 | 121.0 |
| C3=O1 | 1.230 | O1=C3-N2 | 122.0 |
| C4=O2 | 1.235 | O2=C4-C3 | 121.5 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive.
| Parameter | Illustrative Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.75 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.10 | Chemical reactivity and kinetic stability |
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons. A softer molecule is more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net
| Global Reactivity Descriptor | Formula | Illustrative Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.30 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 eV |
| Chemical Softness (S) | 1 / η | 0.392 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 3.62 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential. proteopedia.org
For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen atoms due to the high electronegativity of oxygen. The regions around the N-H protons would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. The ethyl group and the carbon backbone would likely show near-neutral potential (green).
DFT calculations are widely used to simulate vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. elixirpublishers.com These theoretical spectra are invaluable for validating and interpreting experimental data. researchgate.net By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. Comparing the calculated frequencies and intensities with an experimental spectrum helps in assigning the observed peaks to specific vibrational modes of the molecule. ijrcs.org Similarly, theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) aid in the assignment of signals in experimental NMR spectra. A good correlation between the computed and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net
| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Illustrative Calculated (DFT) (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3250 | 3255 | N-H stretching |
| ν(C-H) | 2970 | 2975 | Aliphatic C-H stretching (ethyl) |
| ν(C=O) | 1715, 1680 | 1718, 1685 | Carbonyl stretching (asymmetric/symmetric) |
| ν(C=C) | 1610 | 1615 | C=C stretching in the ring |
| δ(N-H) | 1540 | 1545 | N-H bending |
Quantum Chemical Studies for Reaction Pathway Elucidation
Beyond static properties, quantum chemical methods like DFT are crucial for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate.
For this compound, such studies could explore its synthesis pathways or its potential reactions, such as cycloadditions, substitutions, or ring-opening reactions. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the desired reactants and products, providing a detailed picture of the reaction pathway. mdpi.com These theoretical investigations offer insights into reaction feasibility and selectivity that can guide experimental work. nih.gov
Theoretical Prediction of Physicochemical Characteristics
Currently, there are no published studies that specifically detail the theoretical prediction of the physicochemical characteristics of this compound. Computational chemistry is a powerful tool for estimating properties such as molecular geometry, dipole moment, and orbital energies. For many organic molecules, researchers utilize DFT calculations to gain insights into their electronic structure and reactivity. However, such specific data for this compound has not been reported.
Computational Analysis of Specific Chemical Interactions
A detailed computational analysis of the specific chemical interactions of this compound is not documented. Research on other pyridazinone derivatives suggests that computational methods are valuable for understanding potential intermolecular interactions, which are crucial for predicting biological activity and material properties. mdpi.comnih.gov These studies often involve molecular docking simulations and analysis of molecular electrostatic potential maps to identify regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions. mdpi.com Without specific studies on this compound, any discussion of its interaction profile would be purely speculative.
Evaluation of Nonlinear Optical (NLO) Properties through DFT
The evaluation of the nonlinear optical (NLO) properties of this compound using DFT has not been undertaken in any available research. NLO materials are of significant interest for applications in optoelectronics and photonics. novapublishers.com Computational methods, particularly DFT, are instrumental in predicting the hyperpolarizability of molecules, which is a key indicator of their NLO potential. novapublishers.com Studies on other heterocyclic systems, such as dihydropyridones derived from curcumin (B1669340) and various multipyrrole dyes, have demonstrated the utility of DFT in screening for promising NLO candidates. nih.govnih.gov However, the NLO properties of this compound remain uninvestigated.
Structure Reactivity and Structure Property Relationships Sar in 6 Ethyl 1,2 Dihydropyridazine 3,4 Dione Systems
Impact of Substituents on Electronic and Geometric Structure
The electronic and geometric properties of the 6-Ethyl-1,2-dihydropyridazine-3,4-dione ring are significantly influenced by the nature and position of its substituents. The ethyl group at the C6 position, being an electron-donating group, can affect the electron density distribution within the pyridazinone ring. This, in turn, can modulate the reactivity of the molecule.
Studies on related pyridazinone derivatives have shown that the introduction of different substituents can alter the molecule's electronic landscape. For instance, the presence of electron-withdrawing or electron-donating groups can impact the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for chemical reactivity. iiste.orgrsc.org The ethyl group in this compound is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
The geometry of the pyridazinone ring can also be affected by substituents. The size and nature of the substituent at the C6 position can influence the planarity of the ring system. acs.org A more planar conformation may facilitate better interaction with biological targets, such as enzyme active sites. nih.gov
Table 1: Predicted Impact of Substituents on Electronic Properties of a Pyridazinone Core
| Substituent at C6 | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on Reactivity towards Electrophiles |
| -H | Neutral | Baseline | Baseline | Baseline |
| -CH2CH3 (Ethyl) | Electron-donating | Increase | Slight Increase | Increase |
| -Cl | Electron-withdrawing | Decrease | Decrease | Decrease |
| -NO2 | Strong electron-withdrawing | Significant Decrease | Significant Decrease | Significant Decrease |
| -OCH3 | Electron-donating (mesomeric) | Significant Increase | Slight Increase | Significant Increase |
This table is illustrative and based on general principles of organic chemistry.
Conformational Effects and Their Influence on Molecular Properties
The 1,2-dihydropyridazine ring in this compound is not perfectly planar and can adopt different conformations. The flexibility of the ring and the rotation around the single bond connecting the ethyl group to the ring can lead to various spatial arrangements of the atoms. These conformational changes can have a profound impact on the molecule's properties and its ability to interact with biological targets. fiveable.meyoutube.com
Stereochemical Considerations and Isomerism
The structure of this compound presents the possibility of tautomerism. The presence of amide-like linkages and carbonyl groups allows for the existence of different tautomeric forms, such as the lactam and lactim forms. nih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of substituents. The predominant tautomeric form will dictate the molecule's hydrogen bonding capabilities and its potential interactions with biological macromolecules.
Furthermore, if other chiral centers are introduced into the molecule, diastereomers and enantiomers could exist. The stereochemistry of a molecule is often a critical determinant of its biological activity, with one enantiomer frequently exhibiting significantly higher potency than the other.
Correlation between Computational Descriptors and Experimental Reactivity Profiles
Computational chemistry provides powerful tools to predict the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) calculations can be used to determine various quantum chemical descriptors that correlate with experimental observations. mdpi.comresearchgate.net
Some key computational descriptors include:
HOMO and LUMO energies: These are related to the molecule's ability to donate or accept electrons, respectively, and can predict its reactivity in different types of reactions. core.ac.uk
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.
By calculating these descriptors for this compound and its derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the drug discovery process. nih.govnih.gov
Table 2: Illustrative Correlation of Computational Descriptors with Reactivity
| Computational Descriptor | Physical Meaning | Predicted Correlation with Nucleophilicity | Predicted Correlation with Electrophilicity |
| HOMO Energy | Electron-donating ability | Positive | Negative |
| LUMO Energy | Electron-accepting ability | Negative | Positive |
| HOMO-LUMO Gap | Chemical reactivity/stability | Negative | Negative |
| Chemical Hardness | Resistance to change in electron distribution | Negative | Negative |
| Electrophilicity Index | Global electrophilic nature | Negative | Positive |
This table presents general trends observed in computational chemistry.
Rational Design Principles Based on Structural Modifications
The principles of rational drug design can be applied to the this compound scaffold to develop new analogues with improved biological activity. nih.govacs.org Based on the SAR principles discussed, several strategies can be employed:
Modification of the C6-substituent: Replacing the ethyl group with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties can systematically probe the steric and electronic requirements of the target binding site. nih.gov
Substitution on the pyridazinone ring: Introducing substituents at other positions of the pyridazinone ring can further modulate the electronic properties and create new interaction points with a biological target.
Bioisosteric replacement: Replacing the pyridazinone ring with other heterocyclic systems can lead to compounds with similar biological activities but potentially different pharmacokinetic profiles. nih.gov
Molecular docking studies can be used to simulate the binding of designed analogues to a specific biological target, allowing for the prioritization of compounds for synthesis and biological testing. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Synthetic Utility and Applications of Dihydropyridazine Diones in Chemical Synthesis
Dihydropyridazine-Diones as Versatile Synthetic Intermediates
Dihydropyridazine-diones and their structural isomers, such as 1,2-dihydropyridazines, serve as highly versatile intermediates in organic synthesis. Their reactivity is characterized by the presence of multiple functional groups: a reactive double bond, two carbonyl groups (or enolizable equivalents), and two nitrogen atoms, which can be sites for further substitution. This multifunctionality allows for a diverse range of chemical transformations.
The reactivity of the 1,2-dihydropyridazine system has been shown to lead to a variety of molecular frameworks. researchgate.net Under thermal conditions, these heterocycles can undergo isomerization reactions, such as a 6-π electrocyclic ring opening, to form transient diimine intermediates. These intermediates can then cyclize to yield substituted 2-aminopyrroles. mmu.ac.uk This transformation provides a synthetic route from a six-membered heterocycle to a five-membered one, expanding the structural diversity achievable from a single precursor.
Furthermore, the diene-like character of some dihydropyridazine (B8628806) systems allows them to participate in cycloaddition reactions. While some dihydropyridazines are unreactive towards electron-deficient dienophiles, they can react with highly reactive species like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mmu.ac.uk These reactions can lead to the formation of complex bicyclic adducts which may subsequently rearrange or aromatize to produce substituted phenylenediamines. mmu.ac.uk The specific reactivity is highly dependent on the substitution pattern of the dihydropyridazine ring.
The general synthetic utility is exemplified by the various reactions that dihydropyridines can undergo, including cycloadditions, oxidations, and rearrangements, establishing them as valuable starting materials for azaheterocycles. researchgate.net
Table 1: Reactivity of Dihydropyridazine Intermediates
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Isomerization | High Temperature (>100 °C) | 2-Aminopyrroles | mmu.ac.uk |
| Cycloaddition/Aromatization | Dimethyl Acetylenedicarboxylate (DMAD) | Substituted Phenylenediamines | mmu.ac.uk |
Application as Building Blocks for Complex Heterocyclic Systems
The inherent reactivity of the dihydropyridazine-dione scaffold makes it an excellent building block for the construction of more elaborate heterocyclic systems. These scaffolds provide a pre-organized arrangement of atoms that can be elaborated upon to create fused or linked polycyclic structures.
One significant application is in the synthesis of fused heterocyclic systems. For instance, appropriately substituted dihydropyridines can be used to prepare pyrido[1,2-b] researchgate.netnih.govnih.govtriazine derivatives through cyclocondensation reactions with α,β-bifunctional compounds. scienceopen.com Similarly, the synthesis of 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones has been achieved starting from substituted pyridine-3,4-dicarboxylates, which can be prepared from simple ketones. In one such synthesis, a 6-ethylpyridine-3,4-dicarboxylate was cyclized with hydrazine (B178648) to yield the corresponding 7-ethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione, demonstrating the incorporation of an ethyl group into a more complex fused system. researchgate.net
The concept of using heterocyclic cores as building blocks is a powerful strategy in diversity-oriented synthesis. Starting from a central scaffold like a dihydropyridazine-dione, chemists can access a wide range of molecular shapes and functionalities. For example, 3,4-dihydro-2(1H)-pyridones, which are structurally related to dihydropyridazine-diones, are used as precursors for various biologically active compounds, including furo[3,4-b]pyridinones. nih.gov The use of 1,3-diketones as building blocks for a variety of heterocycles like dihydropyridines and dihydropyridazines further underscores this synthetic strategy. nih.gov
Strategies for Derivatization and Further Functionalization for Novel Chemical Entities
The dihydropyridazine-dione scaffold offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. Key strategies for functionalization include modifications at the nitrogen atoms, the carbon backbone, and the carbonyl groups.
N-Functionalization: The nitrogen atoms of the dihydropyridazine-dione ring can be alkylated or acylated. The synthesis of compounds like 1-(2-Aminoethyl)-1,2-dihydropyridazine-3,6-dione hydrochloride is a prime example of N-alkylation, which can introduce new functional groups and alter the solubility and biological profile of the parent molecule. sigmaaldrich.com
C-Functionalization: The carbon backbone, particularly at the double bond, can undergo various reactions. For example, cycloaddition reactions, as mentioned earlier, add new rings to the core structure. researchgate.net In related pyridone systems, methods such as Heck couplings have been used to introduce aryl substituents onto the heterocyclic ring. nih.gov For a 6-ethyl-1,2-dihydropyridazine-3,4-dione, the ethyl group itself could be a site for further functionalization, for instance, through radical halogenation, although this might be challenging without affecting the core.
Carbonyl Group Modification: The dione (B5365651) functionality allows for reactions typical of ketones. For instance, the carbonyl groups can be converted to thiones using reagents like Lawesson's reagent, which has been demonstrated on related 3,4-dihydro-2(1H)-pyridone scaffolds. nih.gov This transformation significantly alters the electronic nature and potential coordinating properties of the molecule.
These derivatization strategies are crucial in medicinal chemistry for optimizing the interaction of a molecule with its biological target. The ability to systematically modify a core scaffold is a cornerstone of structure-activity relationship (SAR) studies. nih.gov
Table 2: Examples of Derivatization Strategies for Pyridazine-dione and Related Scaffolds
| Position of Functionalization | Reaction Type | Example Reagent | Resulting Moiety | Reference |
|---|---|---|---|---|
| Nitrogen (N1/N2) | Alkylation | 2-Bromoethylamine | N-Aminoethyl | sigmaaldrich.com |
| Carbon (C=C bond) | Cycloaddition | Dienes/Dienophiles | Bicyclic Systems | researchgate.net |
| Carbonyl (C=O) | Thionation | Lawesson's Reagent | Thione (C=S) | nih.gov |
Contribution to the Development of Novel Molecular Scaffolds
The dihydropyridazine-dione ring system and its relatives, particularly the 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, are considered "privileged structures" in medicinal chemistry. nih.govresearchgate.neteurekaselect.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new drugs.
The value of the dihydropyridine (B1217469) scaffold lies in its synthetic accessibility and the ease with which it can be decorated with various functional groups in a three-dimensional arrangement. nih.gov This allows for the creation of large libraries of compounds that can be screened for a wide range of biological activities. nih.govnih.gov The development of numerous cardiovascular drugs based on the 1,4-DHP core is a testament to the power of this approach. researchgate.net
By serving as a starting point for more complex structures, dihydropyridazine-diones contribute to the development of entirely new molecular scaffolds. The transformation of a dihydropyridazine into a 2-aminopyrrole or a phenylenediamine represents a scaffold-hopping strategy, where one core structure is converted into another, potentially leading to compounds with different biological activities. mmu.ac.uk Furthermore, the fusion of dihydropyridazine-diones with other rings, as seen in the synthesis of pyridotriazines and chromenopyridines, generates novel polycyclic scaffolds with unique steric and electronic properties. scienceopen.commdpi.com These new scaffolds can then be explored for their own potential in materials science or as therapeutic agents. The use of dihalo-dipyrrins as building blocks for diheteroporphyrins is another example of how simpler heterocyclic units can be assembled into novel, complex macrocyclic scaffolds with unique properties. elsevierpure.com
Advanced Analytical Research Methods for Dihydropyridazine Diones
Chromatographic Techniques for Separation, Isolation, and Purification
Chromatographic methods are indispensable tools for the separation, isolation, and purification of "6-Ethyl-1,2-dihydropyridazine-3,4-dione" from reaction mixtures and for the analysis of its purity. The selection of a suitable chromatographic technique is contingent on the physicochemical properties of the analyte and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyridazine (B1198779) derivatives. For the separation of dihydropyridazine-diones, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, providing a nonpolar surface that interacts with the analytes. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired separation. nih.govresearchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. helixchrom.com For more complex samples containing impurities with a wide range of polarities, gradient elution, where the mobile phase composition is changed over time, is preferred.
Detection is commonly achieved using a UV-Vis detector, as the pyridazinedione scaffold exhibits characteristic absorbance in the UV region. rsc.org The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the target compound. For a more comprehensive analysis, a Diode Array Detector (DAD) can be utilized to acquire full UV spectra of the eluting peaks, aiding in peak identification and purity assessment. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. nih.gov Silica gel plates are commonly used as the stationary phase, and the mobile phase is a mixture of organic solvents. Visualization of the separated spots can be achieved under UV light or by using staining agents like potassium permanganate or iodine. nih.gov
For preparative scale purification, column chromatography is the method of choice. nih.govcore.ac.uk Silica gel is a common stationary phase, and the eluent is selected based on the separation achieved in TLC. nih.gov Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate, can significantly reduce the purification time. nih.govcore.ac.uk
Below is an interactive data table summarizing typical HPLC parameters for the analysis of dihydropyridazine-dione compounds.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Development of Quantitative and Qualitative Analytical Protocols for Compound Characterization and Purity Assessment
The development of robust analytical protocols is crucial for the accurate characterization and purity assessment of "this compound." These protocols often involve a combination of chromatographic and spectroscopic techniques.
Quantitative Analysis:
Quantitative analysis by HPLC with UV detection is a standard method for determining the concentration of "this compound" in a sample. The method relies on the principle that the peak area of the analyte is directly proportional to its concentration. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.
For method validation, several parameters are assessed, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by the correlation coefficient (R²) of the calibration curve. Accuracy is determined by recovery studies, while precision is assessed by analyzing replicate samples. LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Qualitative Analysis and Purity Assessment:
Qualitative analysis aims to confirm the identity of "this compound" and to identify any impurities.
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is invaluable for confirming the identity of the target compound and for the structural elucidation of unknown impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of organic molecules. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure of "this compound," allowing for unambiguous identification. nih.govnih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum of a compound is unique and can be used as a qualitative identifier. The kinetics of reactions involving pyridazinediones can also be monitored by observing changes in their UV-Vis absorbance over time. rsc.org
Purity assessment is typically performed using HPLC. The peak area percentage of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. A high-purity sample should exhibit a single major peak with minimal or no impurity peaks.
The following interactive data table presents a summary of analytical techniques used for the characterization of "this compound."
| Analytical Technique | Information Provided |
| HPLC | Purity, Quantification |
| LC-MS | Molecular Weight, Structural Fragments |
| ¹H and ¹³C NMR | Detailed Molecular Structure |
| UV-Vis Spectroscopy | Electronic transitions, Qualitative ID |
Q & A
Q. Table 1: Example DOE Parameters for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Solvent (DMF:H2O) | 1:1 | 3:1 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Reaction Time (h) | 6 | 12 |
Post-experiment statistical analysis (ANOVA) identifies significant interactions and optimizes yield .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Combine NMR, IR, and mass spectrometry for structural validation:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm substituent positions and ring saturation. For example, dihydropyridazine protons typically resonate at δ 2.5–3.5 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm<sup>-1</sup> and N-H bends at ~1550 cm<sup>-1</sup> .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C6H8N2O2) with precision ≤ 2 ppm error .
Q. Table 2: Key Spectroscopic Data
| Technique | Expected Signal/Value | Purpose |
|---|---|---|
| <sup>1</sup>H NMR | δ 1.2 (t, 3H, CH3) | Ethyl group confirmation |
| IR | 1720 cm<sup>-1</sup> (C=O) | Diketone functional group |
| HRMS | [M+H]<sup>+</sup> = 153.0664 | Molecular weight validation |
Advanced Question: How can reaction mechanisms for the cyclization of this compound be elucidated?
Methodological Answer:
Use kinetic isotope effects (KIE) and computational chemistry :
- KIE Studies : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. ring closure) .
- Density Functional Theory (DFT) : Model transition states and intermediate geometries at the B3LYP/6-31G(d) level to map energy profiles .
Key Insight : Cyclization likely proceeds via a concerted asynchronous mechanism , where ethyl group steric effects influence activation energy .
Advanced Question: How do solvent effects and substituent electronic properties influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Adopt a Hammett linear free-energy relationship (LFER) approach:
- Synthesize derivatives with electron-withdrawing/donating substituents (e.g., -NO2, -OCH3).
- Measure rate constants (k) in solvents of varying polarity (e.g., DMSO, hexane).
- Plot log(k) against Hammett σ values to quantify electronic effects .
Q. Table 3: Solvent Polarity vs. Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate (k/k0) |
|---|---|---|
| DMSO | 46.7 | 3.2 |
| Acetone | 20.7 | 1.8 |
| Hexane | 1.9 | 0.3 |
Polar aprotic solvents stabilize charged intermediates, accelerating nucleophilic attack .
Advanced Question: How can contradictions in reported biological activity data for this compound derivatives be resolved?
Methodological Answer:
Address discrepancies through meta-analysis and standardized assays :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values) and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity .
- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability .
Example : Conflicting IC50 values for kinase inhibition may arise from differences in ATP concentration (1 mM vs. 10 µM) .
Advanced Question: What methodologies are suitable for scaling up this compound synthesis while maintaining purity?
Methodological Answer:
Implement continuous-flow reactor systems and in-line monitoring :
- Microreactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
- PAT (Process Analytical Technology) : Use Raman spectroscopy for real-time purity assessment during crystallization .
Q. Table 4: Batch vs. Continuous-Flow Performance
| Parameter | Batch Reactor | Continuous-Flow |
|---|---|---|
| Yield (%) | 65 | 82 |
| Purity (%) | 92 | 98 |
| Reaction Time (h) | 12 | 4 |
Continuous methods improve reproducibility and reduce thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
